Cycloocta (8-Membered) Ring Confers Optimal Antileishmanial Potency: 8CN vs 7CN, 5CN, and 12CN Ring Analogs
In a systematic evaluation of 2-aminothiophene Gewald adducts against Leishmania amazonensis, the 8-membered cycloocta ring analog 8CN (2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile) exhibited the most potent antileishmanial profile among all ring sizes tested. Specifically, 8CN displayed IC50 values of 1.2 µM against promastigotes and 2.6 µM against amastigotes, with a CC50 of 43.90 µM [1]. In direct comparison, the 7-membered cyclohepta analog 7CN was approximately 2.6-fold less potent against promastigotes (IC50 3.14 µM) and showed comparable amastigote activity (IC50 2.79 µM), though with a superior selectivity window (CC50 99.52 µM) [1]. Critically, 5-membered cyclopenta ring and 12-membered cyclododeca ring analogs were completely inactive against both parasite forms [2]. This ring-size-dependent activity cliff demonstrates that the 8-membered cycloocta scaffold—the core structural feature of CAS 40106-16-9—occupies a unique potency optimum within the cycloalka[b]thiophene series.
| Evidence Dimension | In vitro antileishmanial activity (IC50) and cytotoxicity (CC50) as a function of cycloalkyl ring size |
|---|---|
| Target Compound Data | 8CN (cycloocta ring, 3-carbonitrile analog of CAS 40106-16-9): IC50 promastigotes = 1.2 µM, IC50 amastigotes = 2.6 µM, CC50 = 43.90 µM |
| Comparator Or Baseline | 7CN (cyclohepta ring, 3-carbonitrile): IC50 promastigotes = 3.14 µM, IC50 amastigotes = 2.79 µM, CC50 = 99.52 µM; 5-membered ring analog and 12-membered ring analog: IC50 >10 µM (inactive) against both forms |
| Quantified Difference | 8CN is 2.6-fold more potent than 7CN against promastigotes (1.2 vs 3.14 µM); 5- and 12-membered ring analogs show >8-fold loss in potency (inactive at >10 µM) |
| Conditions | In vitro assay against L. amazonensis promastigotes and axenic amastigotes; cytotoxicity assessed in macrophages (CC50) |
Why This Matters
For antileishmanial drug discovery programs, selecting the cycloocta scaffold (as in CAS 40106-16-9) provides access to the optimal ring-size potency window, whereas procurement of a cyclopenta or cyclohepta analog would yield an inactive or substantially less potent starting point.
- [1] Santos CBR, et al. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Pharmaceuticals. 2025;18(1):125. Table 2 and associated text. doi:10.3390/ph18010125 View Source
- [2] Zhang W, Liu M, Hao C. Design, Synthesis, and Antileishmanial Evaluation of 2-Aminothiophene Derivatives: Exploring New Drug Candidates for Leishmaniasis Treatment. 2022;2. Galaxypub. View Source
